molecular formula C20H26N4O2 B2890927 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-methyl-N-phenylacetamide CAS No. 1226444-50-3

2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-methyl-N-phenylacetamide

Cat. No. B2890927
CAS RN: 1226444-50-3
M. Wt: 354.454
InChI Key: QACQVEIPBCXZAI-UHFFFAOYSA-N
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Description

The compound “2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-methyl-N-phenylacetamide” is a complex organic molecule. It contains an azepane ring, which is a seven-membered ring containing one nitrogen atom . It also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . The molecule also has an acetamide group, which is a functional group consisting of an acyl group attached to -NH2 .


Molecular Structure Analysis

The exact molecular structure of this compound would depend on the specific arrangement of its atoms and the configuration of its stereo-centers. Without more specific information, it’s difficult to provide an accurate analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general properties can be predicted based on the functional groups present in the molecule. For example, the presence of the acetamide group suggests that this compound might form hydrogen bonds, which could affect its solubility and boiling point .

Scientific Research Applications

Potential Bioactive Molecule Synthesis

  • Diastereoisomeric Forms of Dibenzoazepine Derivatives : Studies on the synthesis of new small, potentially bioactive molecules, specifically diastereoisomers of 11-ethyl-6,11-dihydro-5H-dibenzo[b,e]azepine-6-carboxamide, have shown applications in creating analogs of anti-allergenic, antidepressant, and antihistaminic drugs. This work demonstrates the utility of specific structural moieties in drug development, particularly for molecules with complex bicyclic systems (Acosta Quintero et al., 2016).

Antimicrobial Activity

  • Synthesis of Heterocyclic Derivatives with Antimicrobial Properties : Research involving the synthesis of (1,3-oxazepine) derivatives from 6-methyl 2-thiouracil has shown that these compounds exhibit significant antibacterial activity. This highlights the potential of heterocyclic compounds in developing new antimicrobial agents (Mohammad et al., 2017).

Enantioselective Functionalization

  • Palladium-Catalyzed C–H Arylation of Thioamides : The development of methods for the enantioselective functionalization of saturated aza-heterocycles, which are common in bioactive compounds, underlines the importance of specific structural features for asymmetric synthesis in drug discovery. This approach is valuable for introducing chirality and complexity into bioactive molecules (Jain et al., 2016).

Synthesis of Antimicrobial Agents

  • Antimicrobial Pyrimidinone and Oxazinone Derivatives : The creation of pyrimidinones and oxazinones fused with thiophene rings, starting from 2-chloro-6-ethoxy-4-acetylpyridine, demonstrates the role of these compounds as antimicrobial agents. This synthesis route showcases the potential of pyrimidine derivatives in the development of new therapeutic agents (Hossan et al., 2012).

Future Directions

The future directions for research on this compound would depend on its intended use and observed properties. If it shows promising biological activity, for example, it could be further optimized and studied as a potential drug .

properties

IUPAC Name

2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c1-16-14-18(22-20(21-16)24-12-8-3-4-9-13-24)26-15-19(25)23(2)17-10-6-5-7-11-17/h5-7,10-11,14H,3-4,8-9,12-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QACQVEIPBCXZAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCCCC2)OCC(=O)N(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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